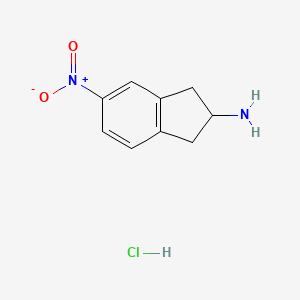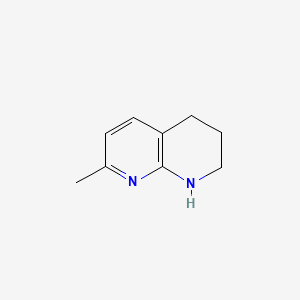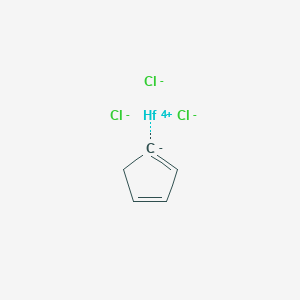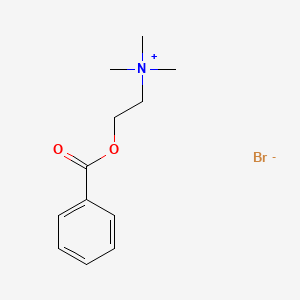
Benzoylcholine Bromide
Overview
Description
Benzoylcholine Bromide is a chemical compound with the molecular formula C12H18BrNO2 and a molecular weight of 288.18 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is primarily used in biochemical research and is known for its role in studying cholinergic systems.
Mechanism of Action
Target of Action
Benzoylcholine Bromide is a biochemical reagent that interacts with various targets in the body. It has been found to have strong nicotine-like properties and weak muscarine-like properties . This suggests that its primary targets are likely to be nicotinic and muscarinic receptors, which play crucial roles in the nervous system.
Mode of Action
This compound interacts with its targets in a complex manner. It has been found to possess both a hexamethonium-resistant and an atropine-resistant stimulant action . This suggests that it can stimulate its targets even in the presence of hexamethonium and atropine, which are known to inhibit the activity of nicotinic and muscarinic receptors, respectively .
Biochemical Pathways
The modulation of these pathways can lead to various downstream effects, such as changes in muscle contraction and salivary secretion .
Pharmacokinetics
It is known that the compound can cause physiological effects at relatively low doses . This suggests that it may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The action of this compound leads to a variety of physiological effects. For example, it has been found to cause hypotension in dogs at doses of 0.1 mg/kg, and hypertension at higher doses . It can also cause contraction of the rabbit ileum and rectus abdominis muscle of the frog, and increase salivary secretion in dogs . These effects are likely to result from its interaction with nicotinic and muscarinic receptors and the subsequent modulation of acetylcholine-mediated pathways.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as hexamethonium and atropine, can affect its stimulant action . Additionally, the physiological environment, such as the pH and temperature, may also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Benzoylcholine Bromide plays a significant role in biochemical reactions, particularly in the study of cholinergic systems. It interacts with enzymes such as acetylcholinesterase, where it acts as a substrate, leading to the hydrolysis of the ester bond . This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanisms. Additionally, this compound exhibits both nicotine-like and muscarine-like properties, albeit with varying degrees of potency . These interactions highlight its importance in studying neurotransmission and receptor activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to cause hypotension in dogs at low doses and hypertension at higher doses . In rabbits, it induces contraction of the ileum and rectus abdominis muscle, and increases salivary secretion . These effects suggest that this compound influences cell signaling pathways, particularly those involving cholinergic receptors. Furthermore, its impact on gene expression and cellular metabolism is evident from its ability to modulate neurotransmitter release and receptor activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cholinergic receptors and enzymes. It binds to acetylcholinesterase, leading to the hydrolysis of the ester bond and the subsequent release of choline and benzoic acid . This reaction is essential for understanding the enzyme’s catalytic mechanism and its role in neurotransmission. Additionally, this compound’s nicotine-like and muscarine-like properties are attributed to its ability to interact with nicotinic and muscarinic receptors, respectively . These interactions result in the modulation of receptor activity and neurotransmitter release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been noted that small doses given before effective doses can block stimulant effects . This temporal aspect is crucial for understanding the stability and degradation of this compound in experimental conditions. Long-term studies have shown that this compound can cause sustained changes in cellular function, particularly in cholinergic systems . These findings underscore the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it causes hypotension in dogs, while higher doses result in hypertension . In rabbits, a dose of 50 mg/kg causes head-drop, indicating its potent effect on the central nervous system . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic systems. It is hydrolyzed by acetylcholinesterase, resulting in the formation of choline and benzoic acid . This reaction is crucial for maintaining the balance of neurotransmitters in the nervous system. Additionally, this compound’s interaction with cholinergic receptors influences metabolic flux and metabolite levels, further emphasizing its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with cholinergic receptors, which facilitate its uptake and distribution in cholinergic neurons . This interaction is essential for understanding its localization and accumulation in specific tissues. Additionally, this compound’s distribution is influenced by its solubility and binding affinity to cellular components.
Subcellular Localization
This compound’s subcellular localization is primarily within cholinergic neurons, where it interacts with cholinergic receptors and enzymes . Its activity and function are influenced by its localization, as it modulates neurotransmitter release and receptor activity. The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further affecting its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylcholine Bromide can be synthesized from 2-Bromoethyl benzoate and Trimethylamine . The reaction involves the nucleophilic substitution of the bromine atom in 2-Bromoethyl benzoate by the trimethylamine, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzoylcholine Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and choline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Hydrolysis: The major products are benzoic acid and choline.
Scientific Research Applications
Benzoylcholine Bromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Biochemical Assays: Used as a reagent in various biochemical assays to study cholinergic systems.
Pharmacological Research: Helps in understanding the interactions of cholinergic receptors and the effects of cholinergic drugs.
Neuroscience: Used in studies related to neurotransmission and the functioning of the nervous system.
Comparison with Similar Compounds
Acetylcholine: The natural neurotransmitter that Benzoylcholine Bromide mimics.
Benzilylcholine Mustard: An irreversible antagonist of muscarinic acetylcholine receptors.
Benzoylcholine Chloride: Another derivative of choline with similar properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to be used as a biochemical reagent in research. Its ability to mimic acetylcholine makes it valuable in studying cholinergic systems and understanding the pharmacological effects of cholinergic drugs.
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKZCQHFFILJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626188 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24943-60-0 | |
| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylcholine Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)


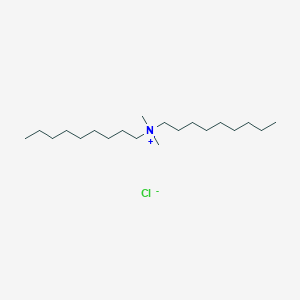
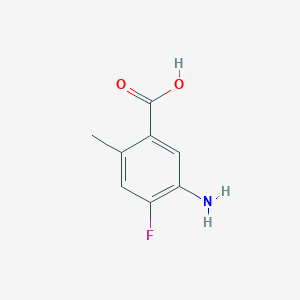
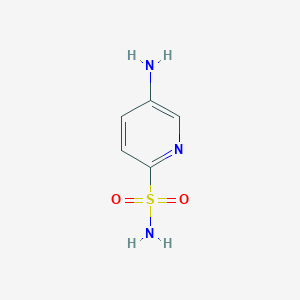

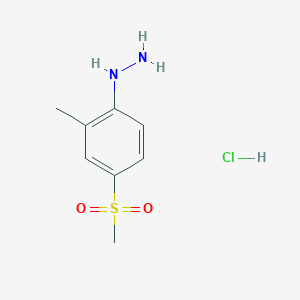
![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

